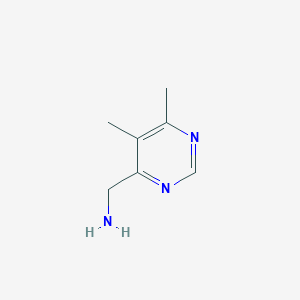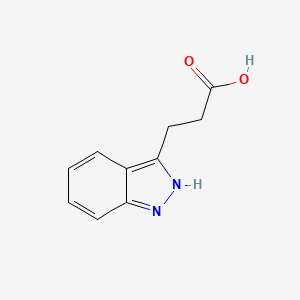
2-(1H-imidazol-2-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-imidazol-2-yl)butanoic acid is a compound that features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including 2-(1H-imidazol-2-yl)butanoic acid, typically involves the cyclization of amido-nitriles or the reaction of triazoles with nitriles under specific conditions. For instance, a nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization can yield disubstituted imidazoles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve scalable processes that ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-imidazol-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce halogenated imidazole derivatives .
Aplicaciones Científicas De Investigación
2-(1H-imidazol-2-yl)butanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug development.
Industry: Utilized in the production of materials with specific properties, such as catalysts and sensors.
Mecanismo De Acción
The mechanism of action of 2-(1H-imidazol-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and cellular processes. Additionally, its ability to form hydrogen bonds and π-π interactions contributes to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(1H-imidazol-2-yl)butanoic acid include other imidazole derivatives such as:
- 1H-imidazole-4-carboxylic acid
- 2-(1H-imidazol-1-yl)acetic acid
- 2-(1H-imidazol-1-yl)propanoic acid
Uniqueness
What sets this compound apart is its specific substitution pattern on the imidazole ring, which can influence its reactivity and biological activity. This unique structure allows it to interact differently with molecular targets compared to other imidazole derivatives .
Propiedades
Fórmula molecular |
C7H10N2O2 |
|---|---|
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
2-(1H-imidazol-2-yl)butanoic acid |
InChI |
InChI=1S/C7H10N2O2/c1-2-5(7(10)11)6-8-3-4-9-6/h3-5H,2H2,1H3,(H,8,9)(H,10,11) |
Clave InChI |
MCKHCWCYNKCKNU-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=NC=CN1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






aminedihydrochloride](/img/structure/B13529639.png)

![3-[2-(Morpholin-4-yl)phenyl]prop-2-enoic acid](/img/structure/B13529651.png)







